molecular formula C10H7ClN2OS B146378 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde CAS No. 126193-27-9

4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde

Cat. No. B146378
M. Wt: 238.69 g/mol
InChI Key: DASSFVQGPUWYCE-UHFFFAOYSA-N
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Description

The compound "4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde" is a chemical of interest due to its potential as an intermediate in the synthesis of various heterocyclic compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related heterocyclic carbaldehydes often involves the use of Vilsmeier-Haack reagent, as seen in the synthesis of novel pyrazole carbaldehydes . An improved synthesis method for 4-chlorothiazole-5-carbaldehydes has been established using potassium carbonate in acetonitrile, which could potentially be applied to the synthesis of the compound of interest .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of these compounds. For example, the crystal structure of a similar compound, 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, was determined to have planar rings with specific dihedral angles . This information can be useful in predicting the molecular geometry of "4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde".

Chemical Reactions Analysis

The reactivity of chlorinated carbaldehydes with various nucleophiles can lead to a range of heterocyclic systems. For instance, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde reacts with amines, hydrazines, and hydroxylamine to yield triazole derivatives . This suggests that "4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde" may also undergo similar reactions to form novel heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized by techniques such as NMR, IR, and X-ray diffraction. For example, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde was determined and the structure is stabilized by various intermolecular interactions . These techniques could be applied to "4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde" to understand its stability and reactivity.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde is a precursor in the synthesis of various heterocyclic compounds, which are of interest due to their potential applications in materials science, pharmaceuticals, and agrochemicals. The compound has been used in the synthesis of thieno[2,3-d]thiazoles, pyrrolo-[2,3-d]thiazoles, and pyrazolo[3,4-d]thiazoles through nucleophilic substitution reactions and subsequent transformations. These processes highlight the versatility of 4-chloro-2-(phenylamino)thiazole-5-carbaldehyde in heterocyclic chemistry, enabling the creation of complex molecular architectures with potential bioactive properties (Athmani et al., 1992).

Antimicrobial Activity

The compound has been involved in the synthesis of novel quinoline-thiazole derivatives with demonstrated antimicrobial efficacy. These derivatives were tested against various bacterial and fungal strains, showing potential as antimicrobial agents. This application underlines the importance of 4-chloro-2-(phenylamino)thiazole-5-carbaldehyde in the development of new antimicrobial compounds, contributing to the ongoing fight against microbial resistance (Desai et al., 2012).

Photophysical Properties

The reactivity of 4-chloro-2-(phenylamino)thiazole-5-carbaldehyde with various active methylene compounds under Knoevenagel conditions has led to the synthesis of novel styryl chromophores. These compounds exhibit unique photophysical characteristics, such as fluorescence, which are influenced by solvent polarity and viscosity. The investigation of their absorption and emission properties opens new avenues for the application of these compounds in optical materials and fluorescent probes, demonstrating the compound's utility in developing materials with specific photophysical properties (Sekar et al., 2015).

Crystal Structure Analysis

The crystal structure analysis of derivatives synthesized from 4-chloro-2-(phenylamino)thiazole-5-carbaldehyde provides insights into the molecular and electronic structure of these compounds. Such analyses are crucial for understanding the reactivity, stability, and potential applications of the synthesized compounds in various fields, including pharmaceuticals and materials science. Detailed structural investigations allow for the optimization of compound properties for specific applications (Xu & Shi, 2011).

Safety And Hazards

The safety information for 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-anilino-4-chloro-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2OS/c11-9-8(6-14)15-10(13-9)12-7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASSFVQGPUWYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=C(S2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366499
Record name 2-Anilino-4-chloro-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde

CAS RN

126193-27-9
Record name 2-Anilino-4-chloro-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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